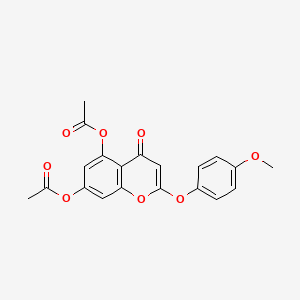
2-(4-Methoxyphenoxy)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-chloromethylcoumarin under basic conditions to form the intermediate 2-(4-methoxyphenoxy)-4-oxo-4H-chromene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chromene core can be reduced to form a dihydrochromene derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetate groups.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate.
Reduction: Formation of 2-(4-methoxyphenoxy)-4H-chromene-5,7-diyl diacetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate groups.
Scientific Research Applications
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: It may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling.
Inducing Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Known for its use as a sweetness inhibitor.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
Uniqueness
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chromene core and diacetate groups make it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
138590-90-6 |
|---|---|
Molecular Formula |
C20H16O8 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[5-acetyloxy-2-(4-methoxyphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H16O8/c1-11(21)25-15-8-17(26-12(2)22)20-16(23)10-19(28-18(20)9-15)27-14-6-4-13(24-3)5-7-14/h4-10H,1-3H3 |
InChI Key |
GIFPPYCNDYITID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


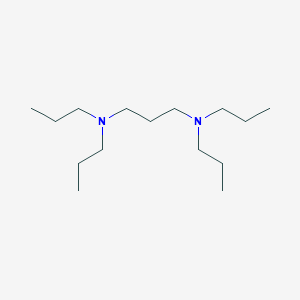
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
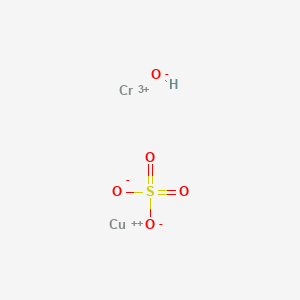
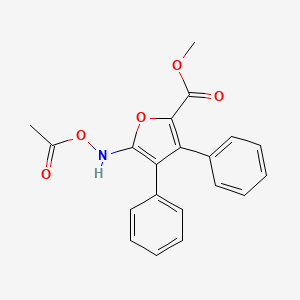
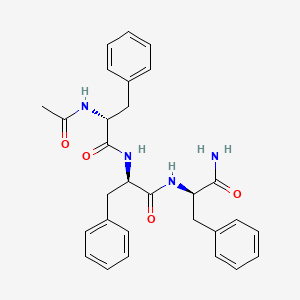
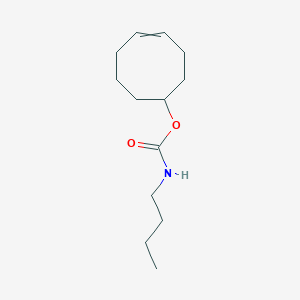
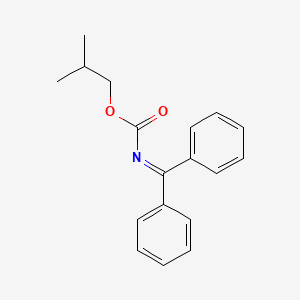

![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
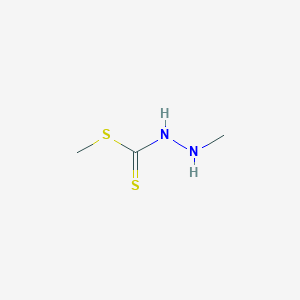
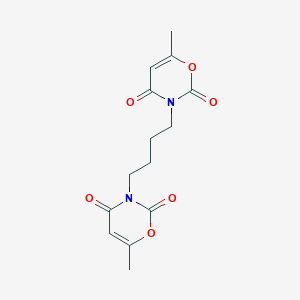
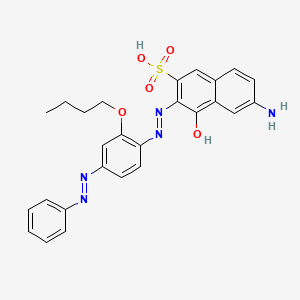
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
